3-Azetidin-3-ylmethyl-1h-indole
CAS No.:
Cat. No.: VC14060946
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14N2 |
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Molecular Weight | 186.25 g/mol |
IUPAC Name | 3-(azetidin-3-ylmethyl)-1H-indole |
Standard InChI | InChI=1S/C12H14N2/c1-2-4-12-11(3-1)10(8-14-12)5-9-6-13-7-9/h1-4,8-9,13-14H,5-7H2 |
Standard InChI Key | XTGMLUYLDNLNFX-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)CC2=CNC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
3-Azetidin-3-ylmethyl-1H-indole (C₁₂H₁₄N₂) features a bicyclic indole moiety fused to a three-membered azetidine ring via a methylene (-CH₂-) bridge at the 3-position of the indole nucleus . The azetidine ring introduces conformational rigidity, while the indole system provides aromaticity and hydrogen-bonding capabilities. Quantum mechanical analyses of analogous structures suggest that the methylene linker allows rotational flexibility, enabling adaptive binding in biological systems .
Physicochemical Properties
Key properties include a molecular weight of 186.25 g/mol and a calculated topological polar surface area (TPSA) of 27.8 Ų, indicative of moderate membrane permeability . Experimental data for melting point, boiling point, and solubility remain unreported, though computational models predict logP values of ~2.3, suggesting moderate lipophilicity . The hydrochloride salt (C₁₂H₁₄N₂·HCl) has a molecular weight of 208.69 g/mol and enhanced aqueous solubility due to ionizable amine groups .
Synthetic Methodologies
Staudinger Ketene-Imine Cycloaddition
Azetidine-containing indoles are frequently synthesized via the Staudinger reaction, where diarylketenes react with imines to form β-lactam intermediates . For 3-Azetidin-3-ylmethyl-1H-indole, a plausible route involves:
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Imine Formation: Condensation of 3-aminomethylindole with ketones.
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Cycloaddition: Reaction with in situ-generated ketenes (e.g., from 2-diazo-1,2-diarylethanones) to yield the azetidine ring .
This method has been optimized for related compounds, achieving yields of 60–75% under mild conditions .
Alternative Routes
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Nucleophilic Substitution: Azetidine rings can be introduced via alkylation of indole-3-methanol with azetidine precursors.
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Cross-Coupling: Palladium-catalyzed coupling of azetidine boronic esters to halogenated indoles, though this remains theoretical for this specific compound.
Comparative Analysis with Related Structures
3-(Azetidin-3-yl)-1H-Indole Hydrochloride
The hydrochloride derivative (CAS 1951439-34-1) shares the core structure but includes a protonated azetidine nitrogen. This modification increases solubility (logS = -2.1 vs. -3.4 for the free base) and stabilizes the zwitterionic form at physiological pH .
Azetidine vs. Piperidine Analogues
Replacing azetidine with piperidine in indole derivatives reduces antileishmanial efficacy by 4–6-fold, highlighting the importance of ring strain and conformational restriction in bioactivity .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluate efficacy against neglected tropical diseases (e.g., leishmaniasis, Chagas disease) and CNS disorders.
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Structural Modifications: Explore substituents on the indole ring (e.g., halogenation, methoxylation) to enhance potency and selectivity.
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